N-Boc-N-methyl-(S)-2-allylglycine
Overview
Description
N-Boc-N-methyl-(S)-2-allylglycine is a derivative of glycine, an amino acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the glycine is substituted with an allyl group and a methyl group
Scientific Research Applications
N-Boc-N-methyl-(S)-2-allylglycine has several applications in scientific research:
Mechanism of Action
Target of Action
The primary target of N-Boc-N-methyl-(S)-2-allylglycine is the amine group in various biologically active compounds . The tert-butoxycarbonyl (Boc) group is widely used for the protection of the amine group among various protecting groups .
Mode of Action
This compound interacts with its targets by providing a protective Boc group to the amine group . This protection is achieved under mild conditions, and the Boc group is known for its extreme stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions .
Biochemical Pathways
The compound plays a crucial role in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .
Result of Action
The result of the action of this compound is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This method is highly effective for the synthesis of amides .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s action is performed under mild conditions . Moreover, the compound is stable at a storage temperature of 0-8 °C .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the Boc protection under basic conditions, such as with sodium hydroxide or sodium hydride . The allyl group can be introduced through allylation reactions, often using allyl bromide in the presence of a base . The methyl group can be introduced via methylation reactions, using reagents like methyl iodide .
Industrial Production Methods
Industrial production of N-Boc-N-methyl-(S)-2-allylglycine may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent flow rates . The use of green chemistry principles, such as solvent-free conditions and eco-friendly reagents, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-methyl-(S)-2-allylglycine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The Boc group can be removed under reductive conditions, such as with lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the Boc group.
Substitution: Allyl bromide and sodium hydride are often used for allylation reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Deprotected amines.
Substitution: Allylated derivatives.
Comparison with Similar Compounds
Similar Compounds
N-Boc-N-methylglycine: Similar structure but lacks the allyl group.
N-Boc-N-allylglycine: Similar structure but lacks the methyl group.
N-Cbz-N-methyl-(S)-2-allylglycine: Similar structure but with a different protecting group (Cbz instead of Boc).
Uniqueness
N-Boc-N-methyl-(S)-2-allylglycine is unique due to the presence of both the allyl and methyl groups, which can confer distinct chemical and biological properties. The Boc protecting group provides stability during synthetic transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pent-4-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXOGEHHZSOFJX-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC=C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC=C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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